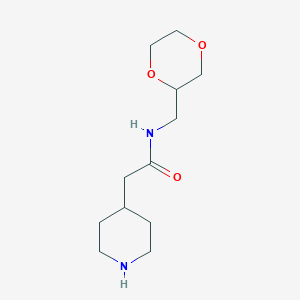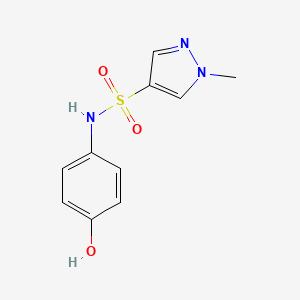
N-(4-hydroxyphenyl)-1-methylpyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-hydroxyphenyl)-1-methylpyrazole-4-sulfonamide is a chemical compound with a unique structure that includes a pyrazole ring, a sulfonamide group, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-1-methylpyrazole-4-sulfonamide typically involves the reaction of 4-hydroxybenzenesulfonamide with 1-methylpyrazole under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenyl)-1-methylpyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 4-oxo-phenyl-1-methylpyrazole-4-sulfonamide.
Reduction: Formation of N-(4-aminophenyl)-1-methylpyrazole-4-sulfonamide.
Substitution: Formation of N-(4-alkoxyphenyl)-1-methylpyrazole-4-sulfonamide.
Scientific Research Applications
N-(4-hydroxyphenyl)-1-methylpyrazole-4-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-hydroxyphenyl)-1-methylpyrazole-4-sulfonamide involves its interaction with specific molecular targets. It inhibits the activity of carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition disrupts the pH regulation in cancer cells, leading to cell death through apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxyphenyl)retinamide: Another compound with a hydroxyphenyl group, known for its anticancer properties.
3-((4-hydroxyphenyl)amino)propanoic acid: Exhibits antioxidant and anticancer activities.
Uniqueness
N-(4-hydroxyphenyl)-1-methylpyrazole-4-sulfonamide is unique due to its combination of a pyrazole ring and a sulfonamide group, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase IX selectively makes it a valuable compound in cancer research .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in medicinal chemistry, particularly for developing new anticancer and antimicrobial agents.
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-13-7-10(6-11-13)17(15,16)12-8-2-4-9(14)5-3-8/h2-7,12,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHJYCNLXSSEBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine](/img/structure/B7576680.png)
![3,5-dichloro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B7576695.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-3-(tetrazol-1-yl)thiophene-2-carboxamide](/img/structure/B7576702.png)
![2-chloro-N-[(4-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B7576706.png)
![2-[[(E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoyl]-ethylamino]acetic acid](/img/structure/B7576714.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B7576722.png)
![2-[Ethyl-[2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetyl]amino]acetic acid](/img/structure/B7576736.png)
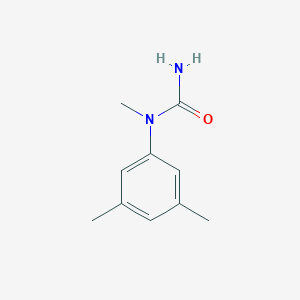
![5-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7576759.png)
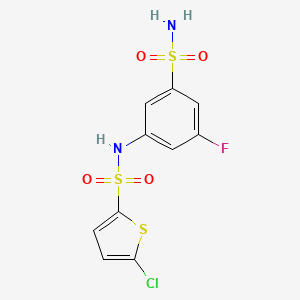
![2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7576775.png)
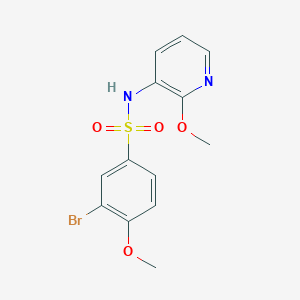
![2-Methyl-5-[[(1,3,5-trimethylpyrazole-4-carbonyl)amino]methyl]furan-3-carboxylic acid](/img/structure/B7576781.png)
